An In-depth Technical Guide to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS: 141080-73-1)
An In-depth Technical Guide to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS: 141080-73-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is limited. This guide has been compiled using information on structurally related compounds, established chemical principles, and predicted data. All predicted data should be used for reference purposes only and validated experimentally.
Introduction
4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the presence of a reactive benzylic bromide, which allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules. The strategic incorporation of fluorine and methoxy groups is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 141080-73-1 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene |
| Synonyms | 4-Fluoro-3-methoxybenzyl bromide |
| Appearance | Likely a colorless to pale yellow liquid or solid[1] |
| Boiling Point | No data available. (Isomer 4-(Bromomethyl)-2-fluoro-1-methoxybenzene: ~245.1 °C at 760 mmHg) |
| Melting Point | No data available. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |
Synthesis and Reactivity
The most plausible synthetic route to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is via the radical bromination of its toluene precursor, 4-fluoro-3-methoxytoluene.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene.
Experimental Protocol: A Representative Procedure for Benzylic Bromination
This is a general protocol and may require optimization for the specific substrate.
Materials:
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4-Fluoro-3-methoxytoluene
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.
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Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).
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Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.
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Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield 4-(Bromomethyl)-1-fluoro-2-methoxybenzene.
Reactivity
The primary site of reactivity in 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is the benzylic carbon-bromine bond. The benzylic position is activated towards nucleophilic substitution reactions (SN1 and SN2). The presence of the electron-donating methoxy group can further stabilize a potential benzylic carbocation intermediate, favoring an SN1 pathway, while the electron-withdrawing fluorine atom has a modest deactivating effect.
Caption: General scheme for the nucleophilic substitution of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~6.95 | dd | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| 4.50 | s | 2H | -CH₂Br |
| 3.85 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~155 (d, J ≈ 245 Hz) | C-F |
| ~148 | C-OCH₃ |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
| ~32 | -CH₂Br |
Predicted Mass Spectrum
| m/z | Interpretation |
| 218/220 | [M]⁺ (presence of Br isotopes) |
| 139 | [M-Br]⁺ |
| 109 | [M-Br-OCH₂]⁺ |
Applications in Drug Development
Substituted benzyl halides are fundamental building blocks in medicinal chemistry. The 4-fluoro-3-methoxybenzyl moiety can be incorporated into lead compounds to modulate their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.
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Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can influence the overall conformation and electronic properties of the molecule, which can be crucial for target engagement.
Caption: Conceptual role of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene in drug design.
While specific examples of drugs synthesized using this particular building block are not prominent in the literature, its structural motifs are present in various classes of therapeutic agents, suggesting its potential utility in the development of novel pharmaceuticals.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 4-(Bromomethyl)-1-fluoro-2-methoxybenzene should be consulted before handling. Based on the data for related benzyl bromides, the following hazards are anticipated:
| Hazard | Precaution |
| Corrosive | Causes severe skin burns and eye damage. |
| Lachrymator | Causes irritation to the eyes and respiratory tract. |
| Toxic if inhaled | May be harmful if inhaled. |
| Irritant | May cause respiratory irritation. |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors.
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Prevent contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.





